molecular formula C12H16N2O2S B6754926 N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide

N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide

Cat. No.: B6754926
M. Wt: 252.33 g/mol
InChI Key: KYDPSGPNDPDAGI-VHSXEESVSA-N
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Description

N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide is a complex organic compound featuring a cyclopentene ring, a thiazole ring, and a propanamide group

Properties

IUPAC Name

N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-6-9-1-2-10(5-9)14-12(16)4-3-11-7-17-8-13-11/h1-2,7-10,15H,3-6H2,(H,14,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDPSGPNDPDAGI-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC(=O)CCC2=CSC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1NC(=O)CCC2=CSC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide typically involves multiple steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications to introduce the hydroxymethyl group.

    Thiazole Ring Synthesis: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Rings: The cyclopentene and thiazole rings are then coupled through a series of reactions, including amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, I2), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halogenated thiazoles

Scientific Research Applications

Chemistry

In organic synthesis, N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide can serve as a building block for more complex molecules

Biology

This compound may exhibit biological activity due to the presence of the thiazole ring, which is a common motif in many bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of the cyclopentene and thiazole rings might confer unique pharmacological activities, making it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.

Mechanism of Action

The mechanism of action of N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxymethyl group could form hydrogen bonds with active site residues, while the thiazole ring could participate in π-π interactions or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
  • N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)acetamide

Uniqueness

N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide is unique due to the specific combination of the cyclopentene and thiazole rings, along with the propanamide group. This combination is not commonly found in other compounds, which may confer unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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